molecular formula C32H43NO3 B1246146 6,7-Dehydrostipiamide

6,7-Dehydrostipiamide

货号: B1246146
分子量: 489.7 g/mol
InChI 键: QPEDHRUJCSVRGT-XZTMJTCKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dehydrostipiamide, also known as this compound, is a useful research compound. Its molecular formula is C32H43NO3 and its molecular weight is 489.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

  • Synthesis of Natural Products
    6,7-Dehydrostipiamide serves as an important building block in the total synthesis of complex natural products. For instance, it has been utilized in the synthesis of stipiamide itself and other polyenes, demonstrating its utility in constructing biologically relevant molecules .
  • Catalytic Reactions
    The compound has been explored in catalytic systems, particularly in reactions involving metal complexes. Its reactivity can be enhanced when used with transition metals like zirconium, leading to more efficient synthetic pathways for chiral compounds .
  • Pharmacological Studies
    Research indicates that derivatives of this compound may exhibit significant pharmacological properties. Studies have shown that compounds derived from stipiamide can influence cellular processes and may have applications in drug development .

Case Study 1: Total Synthesis of Stipiamide

The total synthesis of stipiamide from this compound involved multiple synthetic steps that highlighted the importance of this compound as an intermediate. The synthesis was characterized by strategic reactions that allowed for the construction of complex molecular architectures necessary for biological activity .

Case Study 2: Asymmetric Synthesis

In a study focusing on asymmetric synthesis methods, this compound was employed as a precursor for generating chiral centers through various catalytic processes. The results demonstrated enhanced yields and selectivity when using zirconium-based catalysts in conjunction with this compound .

Data Tables

Application Description Reference
Synthesis of Natural ProductsUsed as a building block for complex natural product synthesis
Catalytic ReactionsEnhances reactivity in metal-catalyzed reactions
Pharmacological StudiesPotential biological activity leading to drug development

常见问题

Basic Research Questions

Q. What are the key methodologies for synthesizing 6,7-Dehydrostipiamide, and how do reaction conditions influence yield and purity?

  • The synthesis of this compound involves multistep catalytic processes, including Zr-catalyzed asymmetric carboalumination and Pd-catalyzed cross-coupling of organozincs. Key steps like the Brown crotylboration and Corey-Peterson olefination are critical for carbon-carbon bond formation . Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to mitigate side reactions and improve yield (23% in 15 steps). Purity is validated via NMR, HPLC, and mass spectrometry, with detailed protocols outlined in experimental sections of synthetic chemistry journals .

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential for confirming its identity?

  • Structural elucidation relies on 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve regioselectivity and stereochemistry. For example, NOESY correlations differentiate trans- vs. cis-cycloadducts in Diels-Alder reactions involving this compound derivatives . X-ray crystallography may supplement spectral data for absolute configuration determination. Researchers must adhere to IUPAC guidelines for compound naming and report full physicochemical properties (melting point, optical rotation) .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly in multidrug resistance (MDR) reversal?

  • Standard assays include P-glycoprotein (P-gp) inhibition studies using calcein-AM uptake assays and cytotoxicity profiling (e.g., ED50 determination via MTT assays). For MDR reversal, co-administration with chemotherapeutics like doxorubicin (DOX) is tested, with IC50 values compared between drug-sensitive and resistant cell lines. Data interpretation requires statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How do electronic and steric factors govern the regioselectivity of this compound in cycloaddition reactions?

  • Computational studies (M06-2X/6-311+G(2df,p)) reveal that this compound’s polarity and frontier molecular orbital interactions dictate regioselectivity. Electron-donating substituents favor sterically crowded adducts, while electron-withdrawing groups alter transition-state energies. Experimental validation involves competitive reactions with substituted dienophiles and kinetic profiling .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Discrepancies may arise from variations in cell culture conditions (e.g., P-gp expression levels) or assay protocols. Robust solutions include:

  • Standardizing cell lines (e.g., using CRISPR-edited isogenic pairs).
  • Cross-validating results with orthogonal assays (e.g., ATPase activity vs. efflux inhibition).
  • Meta-analysis of published datasets to identify confounding variables (e.g., serum concentration in media) .

Q. How can computational modeling enhance the rational design of this compound analogs with improved pharmacokinetic properties?

  • Density functional theory (DFT) predicts metabolic hotspots susceptible to oxidation. Molecular dynamics simulations assess binding affinity to P-gp or mitochondrial targets. ADMET predictors (e.g., SwissADME) optimize logP, solubility, and CYP450 inhibition profiles. Synthetic routes for prioritized analogs are validated via retrosynthetic analysis and scalability assessments .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound across laboratories?

  • Reproducibility requires rigorous documentation of:

  • Catalyst purity and source (e.g., ZrCl4 vs. commercial pre-catalysts).
  • Solvent drying methods (e.g., molecular sieves vs. distillation).
  • Reaction monitoring (TLC vs. in situ IR).
    • Interlab studies with shared reference samples and round-robin testing are recommended .

Q. Methodological Guidance

  • Data Interpretation : Use Hill slopes for dose-response curves to assess cooperativity in P-gp inhibition .
  • Statistical Reporting : Include confidence intervals for IC50 values and apply Bonferroni corrections for multiple comparisons .
  • Ethical Compliance : Disclose synthetic byproducts and environmental impact of catalytic steps per Green Chemistry principles .

属性

分子式

C32H43NO3

分子量

489.7 g/mol

IUPAC 名称

(2E,4E,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,8,10,14-pentaen-6-ynamide

InChI

InChI=1S/C32H43NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h9-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b12-9+,15-11+,24-21+,26-16+,28-22+/t25-,27+,29-,31+/m0/s1

InChI 键

QPEDHRUJCSVRGT-XZTMJTCKSA-N

手性 SMILES

C[C@@H](CCC1=CC=CC=C1)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C#C/C=C/C=C(\C)/C(=O)N[C@@H](C)CO)O

规范 SMILES

CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC#CC=CC=C(C)C(=O)NC(C)CO)O

同义词

6,7-dehydrostipiamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。